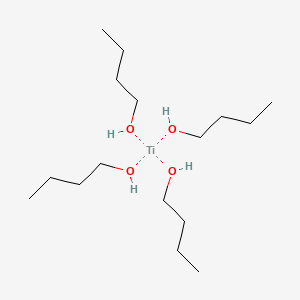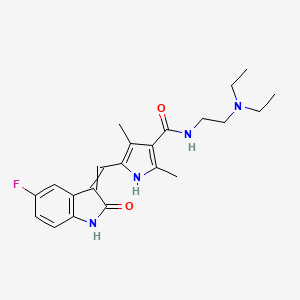
L-Alanine isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine isopropyl ester is a chiral ester derived from the amino acid alanine. It is characterized by the presence of an isopropyl group attached to the ester functionality, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound’s chirality is significant in various biochemical processes, as the (S)-enantiomer often exhibits different biological activity compared to its ®-counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine isopropyl ester typically involves the esterification of (S)-2-aminopropanoic acid (L-alanine) with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
(S)-2-aminopropanoic acid+isopropanolacid catalyst(S)-Isopropyl 2-aminopropanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Enzymatic methods using lipases for the esterification process are also employed to ensure high enantioselectivity and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield (S)-2-aminopropanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or thiophenol can be employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of (S)-2-aminopropanol.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
L-Alanine isopropyl ester has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of L-Alanine isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In pharmaceutical contexts, the compound’s chirality plays a crucial role in its binding affinity and activity. The (S)-enantiomer may exhibit higher efficacy and selectivity towards certain biological targets compared to the ®-enantiomer.
類似化合物との比較
Ethyl 2-aminopropanoate: Another ester of alanine, differing by the presence of an ethyl group instead of an isopropyl group.
Methyl 2-aminopropanoate: Similar structure with a methyl group.
Propionic acid derivatives: Compounds like propionic acid and its esters share structural similarities.
Uniqueness: L-Alanine isopropyl ester is unique due to its specific chiral configuration and the presence of the isopropyl group, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1 |
InChIキー |
QDQVXVRZVCTVHE-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)OC(C)C)N |
正規SMILES |
CC(C)OC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)








![2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B8817502.png)




